Methyl 3-[(3-methoxypropyl)amino]propanoate
Description
Nomenclature and Classification
Methyl 3-[(3-methoxypropyl)amino]propanoate is systematically classified under the Chemical Abstracts Service registry number 51935-32-1, establishing its unique chemical identity within international chemical databases. The compound is officially recognized by multiple nomenclature systems, with the International Union of Pure and Applied Chemistry systematic name being methyl 3-(3-methoxypropylamino)propanoate. Alternative nomenclature includes the designation as beta-alanine, N-(3-methoxypropyl)-, methyl ester, which emphasizes its structural relationship to the naturally occurring amino acid beta-alanine.
The molecular formula C8H17NO3 precisely defines the atomic composition, indicating the presence of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular arrangement yields a calculated molecular weight of 175.23 grams per mole, establishing the compound's position within the category of small organic molecules suitable for synthetic applications. The compound belongs to the broader classification of methyl esters, specifically those derived from amino acid precursors, and represents a substituted propanoate ester containing both ether and secondary amine functional groups.
The structural classification places this compound within the category of N-substituted amino acid derivatives, where the amino group bears a 3-methoxypropyl substituent. This classification system recognizes the compound's dual nature as both an ester and a substituted amine, properties that contribute to its versatility in chemical synthesis applications. The methoxy group introduces additional functionality that distinguishes this compound from simpler amino acid esters and contributes to its unique reactivity profile.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 51935-32-1 |
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol |
| International Union of Pure and Applied Chemistry Name | methyl 3-(3-methoxypropylamino)propanoate |
| Alternative Name | beta-alanine, N-(3-methoxypropyl)-, methyl ester |
Historical Development and Discovery
The historical development of this compound reflects the broader evolution of amino acid chemistry and ester synthesis methodologies that emerged during the mid-to-late twentieth century. While specific discovery dates and individual researchers responsible for the initial synthesis are not extensively documented in the available literature, the compound's development likely paralleled advances in selective N-alkylation techniques and amino acid modification strategies that became prominent in organic synthesis during this period.
The compound's emergence as a research target can be understood within the context of expanding interest in modified amino acid derivatives for pharmaceutical and materials science applications. The systematic study of N-substituted amino acid esters gained momentum as researchers recognized their potential as synthetic intermediates and their ability to serve as building blocks for more complex molecular architectures. The incorporation of methoxy functionality represents part of a broader trend toward developing amino acid derivatives with enhanced solubility properties and modified reactivity profiles.
Documentation of this compound's synthesis and characterization likely occurred through incremental advances in synthetic methodology rather than through a single breakthrough discovery. The development of reliable synthetic routes for preparing N-(3-methoxypropyl)amino acid derivatives required the maturation of several key synthetic techniques, including selective alkylation reactions and ester formation methodologies that could accommodate the presence of multiple functional groups without unwanted side reactions.
The compound's integration into commercial chemical catalogs and research databases represents a more recent development, reflecting the growing recognition of its utility in synthetic applications. The assignment of its Chemical Abstracts Service registry number 51935-32-1 establishes its formal recognition within the global chemical literature, facilitating its identification and procurement for research purposes.
Significance in Organic Chemistry Research
This compound holds particular significance in organic chemistry research due to its versatile functionality and potential applications in synthetic methodology development. The compound serves as a valuable building block in proteomics research, where modified amino acid derivatives play crucial roles in understanding protein structure and function relationships. Its unique combination of ester and amino functionalities enables researchers to explore diverse chemical transformations and synthetic pathways that would be challenging to achieve with simpler starting materials.
The research significance of this compound extends to its role in developing new synthetic methodologies for amino acid modification. The presence of the 3-methoxypropyl substituent provides opportunities for further chemical elaboration through various functional group transformations, making it an attractive intermediate for constructing more complex molecular frameworks. Research applications have demonstrated its utility in organic synthesis projects where selective modification of amino acid structures is required while maintaining the integrity of the ester functionality.
Contemporary research interest in this compound reflects broader trends in chemical biology and medicinal chemistry, where amino acid derivatives serve as key components in drug discovery efforts and biological probe development. The compound's structural features make it particularly suitable for incorporation into larger molecular frameworks designed to interact with biological targets. Its methoxy group provides additional hydrogen bonding capabilities and modifies the compound's polarity profile, characteristics that are valuable in designing molecules with specific biological activities.
The compound's significance is further enhanced by its compatibility with modern synthetic techniques and its stability under typical laboratory conditions. Research findings indicate that compounds of this structural class can undergo various chemical transformations while maintaining their essential structural integrity, making them valuable tools for exploring structure-activity relationships in chemical biology applications. The systematic study of such derivatives contributes to fundamental understanding of how structural modifications influence chemical reactivity and biological activity.
| Research Application Area | Specific Contribution |
|---|---|
| Proteomics Research | Building block for protein structure studies |
| Synthetic Methodology | Intermediate for amino acid modifications |
| Chemical Biology | Component in biological probe development |
| Structure-Activity Studies | Model compound for reactivity investigations |
Properties
IUPAC Name |
methyl 3-(3-methoxypropylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-11-7-3-5-9-6-4-8(10)12-2/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUYZGMJXVRTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Methyl 3-Aminopropanoate with 3-Methoxypropyl Halide
One common approach involves reacting methyl 3-aminopropanoate with 3-methoxypropyl bromide or chloride under controlled basic conditions.
- Reaction conditions: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is used.
- Base: Potassium carbonate or sodium hydride to deprotonate the amine.
- Temperature: Moderate heating (50–80 °C) for several hours.
- Outcome: Formation of this compound via nucleophilic substitution on the alkyl halide.
This method offers straightforward access but requires careful control to avoid over-alkylation or side reactions.
Reductive Amination Route
Another approach involves reductive amination of methyl 3-aminopropanoate with 3-methoxypropionaldehyde:
- Step 1: Condensation of methyl 3-aminopropanoate with 3-methoxypropionaldehyde to form an imine intermediate.
- Step 2: Reduction of the imine using hydrogen in the presence of a palladium on carbon (Pd/C) catalyst or sodium cyanoborohydride.
- Reaction conditions: Mild temperatures (room temperature to 40 °C), inert atmosphere to prevent oxidation.
- Advantages: High selectivity and yields, minimal side products.
This method is supported by literature examples where Pd/C hydrogenation under inert atmosphere was used to reduce similar intermediates efficiently.
Use of Methyl 3-(Methylamino)propanoate as Intermediate
Methyl 3-(methylamino)propanoate can be synthesized and then further modified by substituting the methyl group with the 3-methoxypropyl moiety through nucleophilic substitution or transamination reactions.
- Catalysts: Palladium catalysts for hydrogenation steps.
- Solvents: Ethanol or methanol.
- Reaction times: Typically 12–48 hours depending on catalyst loading and temperature.
Catalytic and Process Optimization Insights
- Catalyst choice: Pd/C 10% is commonly used for hydrogenation steps due to its efficiency and selectivity.
- Reaction atmosphere: Oxygen-free or inert atmosphere (nitrogen or argon) is essential to prevent catalyst poisoning and side oxidation.
- Temperature control: Maintaining moderate temperatures (20–60 °C) is critical to balance reaction rate and selectivity.
- Neutralization and purification: Post-reaction neutralization with acids (e.g., sulfuric acid) and distillation steps improve product purity and yield.
Data Table: Summary of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Advantages | Typical Yield (%) |
|---|---|---|---|---|
| Alkylation with 3-methoxypropyl halide | Methyl 3-aminopropanoate, K2CO3, DMF | 50–80 °C, several hours | Direct substitution | 60–75 |
| Reductive amination | Methyl 3-aminopropanoate, 3-methoxypropionaldehyde, Pd/C, H2 | Room temp to 40 °C, inert atmosphere | High selectivity, mild conditions | 70–85 |
| Hydrogenation of methyl 3-(methylamino)propanoate | Pd/C catalyst, ethanol, H2 | 20–60 °C, 12–48 h, inert atmosphere | Efficient reduction | 65–80 |
Research Findings and Improvements
- Reaction time and catalyst loading: Increasing catalyst loading and optimizing hydrogen pressure can reduce reaction times significantly without sacrificing yield.
- Addition rate control: Slow addition of methyl acrylate or aldehyde in some processes improves conversion and reduces side reactions.
- Moisture control: Adding controlled amounts of water during reactions can improve conversion rates and selectivity, particularly in esterification and alkoxylation steps.
- Neutralization step: Using concentrated sulfuric acid or phosphoric acid to neutralize catalysts post-reaction prevents reverse reactions and enhances product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxypropyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: 3-[(3-methoxypropyl)amino]propanoic acid.
Reduction: 3-[(3-methoxypropyl)amino]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 3-[(3-methoxypropyl)amino]propanoate is utilized in various research domains:
Organic Chemistry
- Reagent in Organic Synthesis: It serves as a building block for synthesizing more complex molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable reagent.
Biological Research
- Enzyme-Substrate Interactions: The compound is used to study interactions between enzymes and substrates, which is crucial for understanding biochemical pathways and developing enzyme inhibitors .
Pharmaceutical Development
- Potential Drug Candidate: Research indicates that derivatives of this compound may exhibit anticancer properties, particularly as histone deacetylase inhibitors (HDACIs). For instance, modifications of similar compounds have shown promising antiproliferative activity against cancer cell lines .
Data Tables
The following table summarizes the chemical reactions that this compound can undergo:
| Reaction Type | Reaction Description | Common Reagents | Products |
|---|---|---|---|
| Oxidation | Converts to carboxylic acid | Potassium permanganate, Chromium trioxide | 3-[(3-methoxypropyl)amino]propanoic acid |
| Reduction | Converts ester to alcohol | Lithium aluminum hydride, Sodium borohydride | 3-[(3-methoxypropyl)amino]propanol |
| Substitution | Nucleophilic substitution of methoxy group | Sodium methoxide, Potassium tert-butoxide | Various substituted derivatives |
Case Study 1: Anticancer Activity
A study focused on the synthesis of modified derivatives of methyl esters revealed that certain compounds demonstrated significant inhibition of HeLa cell proliferation. The IC50 values ranged from 0.69 μM to 11 μM, showcasing their potential as anticancer agents compared to standard treatments like doxorubicin .
Case Study 2: Enzyme Inhibition
Research involving this compound has highlighted its role in modulating enzyme activity. By altering the chemical structure, researchers have been able to create inhibitors that effectively target specific enzymes involved in metabolic pathways, paving the way for new therapeutic strategies .
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxypropyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Derivatives with Aromatic Substituents
Compounds like methyl 3-phenylpropanoate and its analogs (e.g., methyl 3-(4-chlorophenyl)propanoate, methyl 3-(4-methoxyphenyl)propanoate) share the propanoate backbone but replace the amino-methoxypropyl group with aromatic rings (Table 1). These derivatives exhibit higher lipophilicity due to aromatic substituents, which may enhance membrane permeability in biological systems. For example, methyl 3-phenylpropanoate derivatives are synthesized in 70–97% yields, indicating efficient esterification methodologies . However, the absence of an amino group limits their ability to participate in nucleophilic or catalytic interactions compared to Methyl 3-[(3-methoxypropyl)amino]propanoate.
Table 1. Comparison with Aromatic Propanoate Esters
Amino-Substituted Propanoates
Methyl 3-amino-3-cyclobutylpropanoate (CAS: 1391202-69-9) shares the amino-propanoate motif but replaces the methoxypropyl chain with a cyclobutyl group. Additionally, the absence of a methoxy group in this analog may decrease solubility in polar solvents.
Thioether and Sulfur-Containing Analogs
Compounds such as Methyl 3-((3-aminophenyl)thio)propanoate introduce sulfur via a thioether linkage. Sulfur atoms increase electron density and metabolic stability but may also confer toxicity risks. For example, thioether-containing derivatives are often explored as protease inhibitors or antimicrobial agents .
Alkoxy Chain Variants
Methyl 3-((2-methoxyethyl)(methyl)amino)propanoate features a shorter methoxyethyl chain and a methylated amino group. The shorter chain reduces steric bulk, which might enhance diffusion across biological barriers, while methylation of the amino group decreases basicity, affecting protonation states under physiological conditions . These modifications highlight how subtle structural changes can tailor pharmacokinetic properties.
Key Research Findings and Gaps
- Synthetic Accessibility: this compound’s synthesis likely follows standard esterification and amine alkylation routes, similar to other propanoate derivatives .
- Biological Potential: While phenylpropanoates are studied for anti-inflammatory and analgesic activities , the amino-methoxypropyl group in this compound may target amine receptors or transporters, though direct evidence is lacking.
- Data Gaps: No experimental data on solubility, stability, or bioactivity were found in the provided evidence.
Biological Activity
Methyl 3-[(3-methoxypropyl)amino]propanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological mechanisms, therapeutic implications, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Ester group : Contributes to its solubility and reactivity.
- Amine group : Essential for biological interactions, allowing the compound to engage with various biological targets.
- Methoxy group : Enhances lipophilicity, potentially improving membrane permeability.
The molecular formula is with a molecular weight of approximately 189.25 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The ester group can undergo hydrolysis, releasing the active amine component, which may modulate various metabolic pathways. This interaction can lead to:
- Enzyme inhibition : Potentially affecting metabolic processes.
- Receptor binding : Influencing signaling pathways, which could have therapeutic implications in various diseases .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For example, research has shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines such as HCT-116 and HeLa. In these studies, the compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting potential as an anticancer agent .
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this compound may possess neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition, with mechanisms involving apoptosis being suggested as a pathway of action.
- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to active sites of specific enzymes involved in cancer metabolism, further supporting its potential as a therapeutic candidate .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]acetate | Contains a tert-butoxycarbonyl protecting group | Different side chain influences reactivity |
| Methyl 2-[(tert-butoxycarbonyl)(3-methoxypropyl)amino] | Similar amine functionality but different side chain | Variations in branching affect physical properties |
| Methyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate | Contains a propylamine structure | Distinct from the target compound by substituents |
This table illustrates how this compound stands out due to its specific functional groups and potential applications in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-[(3-methoxypropyl)amino]propanoate, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3-methoxypropylamine (CAS: 5332-73-0) and a methyl propanoate derivative. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, using polar aprotic solvents like DMF at 60–80°C may improve amine reactivity .
- Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using (δ 3.3–3.5 ppm for methoxy groups) and LC-MS () .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to temperatures (4°C, 25°C, 40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and FTIR for hydrolytic or oxidative byproducts (e.g., propanoic acid derivatives) .
- Recommendations : Store in airtight containers under inert gas (N) at 4°C to minimize ester hydrolysis .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodology : Use X-ray crystallography (as applied in similar esters; e.g., ) to resolve stereochemistry. Complement with (carbonyl signal at ~170 ppm) and IR spectroscopy (C=O stretch at ~1740 cm) .
Advanced Research Questions
Q. How can this compound be utilized as a building block in bioactive molecule synthesis?
- Methodology : The tertiary amine and ester groups enable its use in drug intermediates. For example, couple with aryl halides via Buchwald-Hartwig amination or participate in Michael additions for β-amino acid derivatives. Reference PubChem data on analogous compounds for reaction feasibility .
- Case Study : Similar structures (e.g., ) are intermediates in peptidomimetics; optimize protecting groups (e.g., Boc) for selective functionalization .
Q. How should researchers resolve contradictions in impurity profiling during synthesis?
- Methodology : Identify impurities (e.g., unreacted 3-methoxypropylamine or ester hydrolysis byproducts) using GC-MS or . Compare retention times/spiking experiments against reference standards (e.g., lists propanoic acid impurities). Quantify via UPLC with charged aerosol detection (CAD) .
Q. What strategies are effective for studying the compound’s interactions with enzymes or receptors?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (from crystallography or DFT-optimized geometry). Validate with SPR (surface plasmon resonance) to measure binding affinity () or fluorescence-based enzyme inhibition assays (e.g., acetylcholinesterase) .
Q. How can researchers mitigate risks associated with handling this compound in lab settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
